1H-Indene, 1-(1-methylethyl)-

Description

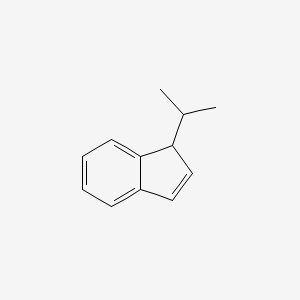

Structure

3D Structure

Properties

CAS No. |

94581-32-5 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-propan-2-yl-1H-indene |

InChI |

InChI=1S/C12H14/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-9,11H,1-2H3 |

InChI Key |

VTACPFVLSHWTGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C=CC2=CC=CC=C12 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indene, 1 1 Methylethyl

Stereoselective Synthesis of 1H-Indene, 1-(1-methylethyl)- and its Stereoisomers

The creation of specific stereoisomers of 1-(1-methylethyl)-1H-indene is critical, as the biological activity and material properties of chiral molecules are often dependent on their spatial configuration. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity.

A primary strategy involves the use of chiral catalysts. For instance, asymmetric hydrogenation of a suitable precursor, such as an appropriately substituted indene (B144670), can introduce chirality at the C1 position. Rhodium complexes with chiral phosphine (B1218219) ligands are effective for such transformations. One relevant approach involves the asymmetric hydrogenation of an amidoacrylate precursor using a chiral rhodium catalyst, (+)-1,2-Bis((2S,5S)-2,5-diethyl phospholano)benzene(cyclooctadiene)rhodium (I) trifluoromethanesulfonate, to achieve high enantiomeric excess (>98% ee). While this was demonstrated on a different substrate, the principle is directly applicable to precursors of 1-isopropylindene.

Another powerful method is the stereocontrolled synthesis starting from chiral precursors. This can be achieved by resolving a racemic intermediate, such as a substituted β-phenylbutyric acid, or by employing a chiral auxiliary. A classic route to optically active 1-alkyl-indenes begins with a 3-substituted-1-indanone, which is reacted with a Grignard reagent followed by dehydration. If the starting indanone is chiral, the stereochemistry can be transferred to the final indene product.

Recent developments in organocatalysis also offer metal-free alternatives for stereoselective indene synthesis. Proline and its derivatives have been shown to catalyze intramolecular Morita-Baylis-Hillman reactions to construct chiral indene scaffolds. The enantioselectivity of these reactions can be highly dependent on the solvent system, with biphasic or low-water content solvents sometimes favoring higher enantiomeric excess.

A summary of key findings in stereoselective synthesis is presented below.

| Method | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complex | High enantioselectivity in creating chiral centers. | |

| Chiral Precursor Route | Optically active 3-substituted-1-indanone | Transfer of existing chirality to the product. | |

| Organocatalysis | Resin-supported proline | Metal-free catalysis in aqueous media. | |

| Cascade Iodoalkylation | Base-promoted | Stereoselective formation of functionalized indenes from alkynes. |

Catalytic Approaches to the Formation of the 1H-Indene, 1-(1-methylethyl)- Scaffold, including Palladium- and Rhodium-catalyzed reactions

Transition-metal catalysis provides efficient and versatile pathways to the indene core structure, often under milder conditions and with greater functional group tolerance than classical methods. Palladium and rhodium catalysts are at the forefront of these developments.

Palladium-Catalyzed Reactions: Palladium catalysis is instrumental in constructing the indene ring system through various cross-coupling and cyclization reactions. A noteworthy development is the Pd-catalyzed intermolecular consecutive double Heck reaction between alkenes and alkynes. This domino process can be conducted "on-water" and open to the air, affording functionalized indenes with all-carbon quaternary stereocenters. The choice of ligand is crucial, with dppf (1,1'-Bis(diphenylphosphino

Mechanistic Investigations and Reactivity Profiles of 1h Indene, 1 1 Methylethyl

Electrophilic and Nucleophilic Substitution Reactions of 1H-Indene, 1-(1-methylethyl)-

The indene (B144670) core is susceptible to both electrophilic and nucleophilic attacks, with the outcome often dictated by the reaction conditions and the nature of the attacking species.

Electrophilic Substitution:

Electrophilic substitution reactions typically target the electron-rich aromatic ring of the indene system. wikipedia.orglibretexts.org The isopropyl group, being an electron-donating group, can influence the regioselectivity of these reactions. Friedel-Crafts reactions, for instance, are a common way to introduce functional groups onto benzene (B151609) rings. wikipedia.org The synthesis of 5-acyl-1,1,2,6-tetramethyl-3-isopropylindane, a fragrance molecule, involves a Friedel-Crafts acylation, showcasing the utility of electrophilic substitution on an indene derivative. msuniv.ac.indokumen.pub The reaction mechanism involves the attack of an electrophile on the π-electrons of the aromatic ring, forming a carbocation intermediate, followed by proton abstraction to restore aromaticity. libretexts.org

Nucleophilic Substitution:

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. wikipedia.org In the context of 1H-Indene, 1-(1-methylethyl)-, nucleophilic substitution is more likely to occur at the allylic position of the five-membered ring, especially if a suitable leaving group is present. matanginicollege.ac.inscience-revision.co.uk Nucleophilic substitution reactions can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate and reaction conditions. science-revision.co.ukmasterorganicchemistry.com The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a one-step process with backside attack by the nucleophile. matanginicollege.ac.inmasterorganicchemistry.com

Pericyclic and Cycloaddition Reactions Involving the Indene Moiety, such as Diels-Alder Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.eduspcmc.ac.in The indene moiety, with its conjugated π-system, can participate in various pericyclic reactions, most notably cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgiitk.ac.insigmaaldrich.com In this reaction, the indene can act as the diene component, reacting with a dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org The stereochemical outcome of the Diels-Alder reaction is governed by the Woodward-Hoffmann rules, which predict the allowedness of a pericyclic reaction based on the symmetry of the molecular orbitals involved. wikipedia.org Lewis acids can be used to catalyze Diels-Alder reactions, increasing both the rate and selectivity. iitk.ac.inudel.edu

Another type of pericyclic reaction is the ene reaction, which involves the transfer of a hydrogen atom and the formation of a new carbon-carbon bond. msu.edu

| Reaction Type | Description | Key Features |

| Diels-Alder | [4+2] cycloaddition between a conjugated diene and a dienophile. | Forms a six-membered ring; concerted mechanism; stereospecific. wikipedia.orgiitk.ac.insigmaaldrich.com |

| Ene Reaction | Reaction of an alkene with an allylic hydrogen with an enophile. | Involves an "ene" and an "enophile"; concerted mechanism. msu.edu |

Radical Chemistry and Oxidative Transformations of 1H-Indene, 1-(1-methylethyl)-

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. numberanalytics.comlibretexts.org The indene ring system can be susceptible to radical attack. For instance, the H-atom-abstraction reaction of indene can lead to the formation of the 1-indenyl radical. aip.org

Oxidative transformations of indene derivatives can lead to a variety of products. For example, the oxidation of 1,2;5,6-di-O-isopropylidene-α-D-glucofuranose, a related compound with isopropylidene groups, can be achieved using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) to yield the corresponding 3-keto derivative. scispace.com Permanganate-periodate oxidation has also been used to cleave the double bond in indene derivatives, yielding aldehydic and acidic compounds. cdnsciencepub.com The presence of an isopropyl group can influence the site and rate of oxidation.

Photoinduced Reactions and Photochemistry of Indene Derivatives

The photochemistry of indene derivatives is a rich area of study, with light irradiation often leading to unique and synthetically useful transformations. Photoinduced reactions can proceed through various mechanisms, including photoinduced electron transfer (PET) and cycloadditions. mdpi.commdpi.com

Upon irradiation, indene can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) dimer. mdpi.com However, in the presence of a photoredox catalyst, a photoinduced electron transfer can occur, leading to the formation of a radical cation of the indene. mdpi.com This radical cation can then react with various nucleophiles. For example, in the presence of water, it can lead to the formation of an alcohol. mdpi.com

Photoinduced difunctionalization of indene has also been reported, where an atom transfer radical addition (ATRA) process can generate fluorinated benzyl (B1604629) bromides. nih.gov This transformation is typically mediated by a photocatalyst under light irradiation. nih.gov

| Reaction | Conditions | Product(s) | Reference |

| Dimerization | Irradiation in the absence of a catalyst | [2+2] cycloadduct | mdpi.com |

| Photoinduced Oxidation | Irradiation with a photoredox catalyst in aqueous acetonitrile | Alcohol derivative | mdpi.com |

| Photoinduced Difunctionalization | Irradiation with a photocatalyst and a bromofluorinated radical precursor | Fluorinated benzyl bromide derivative | nih.gov |

Computational Studies on Reaction Mechanisms of 1H-Indene, 1-(1-methylethyl)-

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of organic reactions. rsc.org DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies, providing insights into reaction pathways and selectivities. aip.orgresearchgate.net

For indene and its derivatives, computational studies have been employed to investigate various reactions. For example, DFT calculations have been used to study the H-atom-addition and abstraction potential energy surface of indene. aip.org These studies help in understanding the reactivity and stability of the resulting radicals. aip.org Computational methods have also been used to analyze the mechanisms of bromination reactions, helping to distinguish between radical and ionic pathways and to understand the influence of steric and electronic effects on regioselectivity. Furthermore, computational studies have explored the formation of indene from the pyrolysis of cyclopentadiene, identifying key reaction pathways and their temperature dependence. acs.org

The frontier molecular orbitals (HOMO and LUMO) are crucial in understanding reactivity, and their energies can be calculated using DFT to predict how a molecule will interact with other species. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 1h Indene, 1 1 Methylethyl

Quantum Chemical Calculations of Electronic Structure and Energetics of 1H-Indene, 1-(1-methylethyl)-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of 1H-Indene, 1-(1-methylethyl)-. researchgate.netnih.govmdpi.com These methods allow for the determination of key molecular properties that govern the compound's stability and reactivity. cyberleninka.ru

Calculations of total energy, heats of formation, and frontier molecular orbital (HOMO-LUMO) energies provide a quantitative understanding of the molecule's electronic landscape. The distribution of electron density and atomic charges, for instance, can pinpoint the most likely centers for electrophilic and nucleophilic attack. cyberleninka.ru DFT studies on related substituted indene (B144670) systems have demonstrated the significant influence of substituents on the electronic properties and aromaticity of the indene core. researchgate.netresearchgate.net For example, the nature and position of substituent groups can alter the energy gap between the HOMO and LUMO, thereby affecting the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Indene Derivatives Źródło: Opracowanie własne na podstawie researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis of 1H-Indene, 1-(1-methylethyl)-

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 1H-Indene, 1-(1-methylethyl)-. nih.govdovepress.com The primary source of conformational flexibility in this molecule is the rotation of the isopropyl group attached to the C1 position of the indene ring.

MD simulations can model the time evolution of the molecular structure, revealing the accessible conformations and the energy barriers between them. nih.gov By simulating the molecule at various temperatures, it is possible to observe transitions between different rotational isomers (rotamers) of the isopropyl group. nih.gov The analysis of the simulation trajectory allows for the identification of the most stable, low-energy conformations. For similar systems, it has been shown that certain skewed conformations can be more stable than planar ones. researchgate.net These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods for this Indene Derivative

Ab initio and DFT methods are widely used to predict various spectroscopic parameters, providing a valuable complement to experimental measurements. researchgate.net For 1H-Indene, 1-(1-methylethyl)-, these calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.govd-nb.infonih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. mdpi.comnih.gov For instance, methods like GIAO (Gauge-Including Atomic Orbital) are commonly employed for NMR chemical shift calculations. nih.gov Comparisons between calculated and experimental spectra can aid in the structural elucidation of the compound and its derivatives. science.gov Theoretical calculations have been successfully used to assign complex NMR spectra and to understand the relationship between molecular structure and spectroscopic properties. researchgate.net

Table 2: Predicted Spectroscopic Data for Indene Derivatives Źródło: Opracowanie własne na podstawie researchgate.netd-nb.infonih.gov

Structure-Reactivity Relationships from a Computational Perspective for 1H-Indene, 1-(1-methylethyl)-

Computational chemistry offers significant insights into the structure-reactivity relationships of 1H-Indene, 1-(1-methylethyl)-. escholarship.orgoup.com By analyzing the electronic structure, one can predict the most probable sites for chemical reactions.

The frontier molecular orbitals, HOMO and LUMO, are particularly important in this context. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. researchgate.net For substituted indenes, the distribution of these orbitals is heavily influenced by the nature and position of the substituents. researchgate.net Furthermore, computational models can be used to study reaction mechanisms, for example, by calculating the energies of transition states and intermediates. snnu.edu.cn This allows for the prediction of reaction pathways and the rationalization of experimentally observed product distributions. Such computational studies have been applied to various reactions involving indene derivatives, including additions, substitutions, and rearrangements. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 1h Indene, 1 1 Methylethyl

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Indene (B144670) Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 1H-Indene, 1-(1-methylethyl)- and its derivatives. nih.govrsc.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively. researchgate.net

For instance, in the analysis of indene derivatives, COSY spectra are crucial for identifying spin systems by revealing which protons are coupled to each other. researchgate.net For 1H-Indene, 1-(1-methylethyl)-, this would map the relationships between the protons on the five-membered ring and the isopropyl group, as well as the aromatic protons. HSQC experiments correlate each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their corresponding proton resonances. HMBC spectra are particularly powerful as they reveal long-range couplings (typically over two or three bonds) between protons and carbons. This is instrumental in connecting different structural fragments of the molecule, such as linking the isopropyl group to the C1 position of the indene ring and confirming the substitution pattern on the aromatic ring. mdpi.com

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. researchgate.net The substitution of the isopropyl group at the C1 position of the indene ring induces specific shifts that can be precisely assigned using these 2D NMR techniques. researchgate.netresearchgate.net For example, the methine proton at C1 would show a characteristic chemical shift and coupling pattern, influenced by the adjacent protons and the isopropyl group. The interpretation of these complex NMR datasets allows for a complete and unambiguous assignment of all proton and carbon resonances, which is a critical step in the structural elucidation of novel indene derivatives. nih.govnih.gov

Table 1: Representative NMR Data for Indene Derivatives

| Technique | Type of Information Provided | Application to 1H-Indene, 1-(1-methylethyl)- |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Determines the chemical shifts and coupling constants of aromatic, olefinic, and aliphatic protons, including those of the isopropyl group. |

| ¹³C NMR | Provides information on the chemical environment and number of different types of carbons. | Identifies the chemical shifts of all carbon atoms, distinguishing between aromatic, olefinic, and aliphatic carbons. |

| COSY | Identifies proton-proton (¹H-¹H) spin-spin coupling networks. | Establishes the connectivity between protons on the indene ring and within the isopropyl substituent. researchgate.net |

| HSQC | Correlates protons to the carbons they are directly bonded to (one-bond ¹H-¹³C correlation). | Assigns specific ¹³C signals based on the known ¹H assignments. mdpi.com |

| HMBC | Shows correlations between protons and carbons over multiple bonds (two or three bonds). | Confirms the attachment of the isopropyl group to the C1 position and the overall substitution pattern of the indene core. mdpi.com |

| NOESY | Identifies protons that are close in space, providing information on stereochemistry and conformation. | Can be used to determine the relative stereochemistry if chiral centers are present. cdnsciencepub.comresearchgate.net |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of 1H-Indene, 1-(1-methylethyl)- and related compounds

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. nih.govacs.org For 1H-Indene, 1-(1-methylethyl)-, HRMS would confirm its molecular formula, C₁₂H₁₄. The high accuracy of the mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

In conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern of the molecule under electron ionization (EI) can be analyzed. nih.gov The study of these fragmentation pathways provides valuable structural information. For 1H-Indene, 1-(1-methylethyl)-, the molecular ion peak [M]⁺ would be observed, and characteristic fragment ions would arise from the cleavage of specific bonds. A common fragmentation pathway for alkyl-substituted indenes involves the loss of the alkyl substituent. In this case, the loss of the isopropyl group (C₃H₇) would result in a significant fragment ion. The stability of the resulting indenyl cation contributes to the prevalence of this fragmentation. Other fragmentations could involve rearrangements and cleavages within the indene ring system itself, providing a unique mass spectral fingerprint for the compound. researchgate.netlibretexts.org

The analysis of fragmentation patterns of related indene derivatives helps to establish general fragmentation rules for this class of compounds. researchgate.net For example, the fragmentation of a related compound, 3-ethyl-1-isopropyl-1H-indene, shows a top peak at m/z 143, corresponding to the loss of the ethyl group, and a second highest peak at m/z 128, indicating the loss of a methyl group from the isopropyl substituent. nih.gov This systematic analysis of fragmentation aids in the identification of unknown indene derivatives in complex mixtures. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for 1H-Indene, 1-(1-methylethyl)-

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₂H₁₄]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₁H₁₁]⁺ | Loss of a methyl group (•CH₃) from the isopropyl substituent |

| 115 | [C₉H₇]⁺ | Loss of the isopropyl group (•C₃H₇) |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of molecules. fiveable.me These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. mt.comphotothermal.com

For 1H-Indene, 1-(1-methylethyl)-, the IR spectrum would show characteristic absorption bands for the different types of C-H bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl group and the five-membered ring would be observed just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring and the double bond in the five-membered ring would give rise to bands in the 1600-1450 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations in the aromatic ring are also diagnostic of the substitution pattern.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton. mt.com The C=C stretching vibrations of the indene system would be expected to produce strong Raman signals. rsc.org By comparing the experimental IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net This comparison can also provide insights into the conformational preferences of the isopropyl group relative to the indene ring.

Table 3: Expected Vibrational Frequencies for 1H-Indene, 1-(1-methylethyl)-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Olefinic C=C Stretch | ~1620 | IR, Raman |

| CH₂/CH₃ Bending | 1470-1365 | IR |

| Aromatic C-H Out-of-Plane Bending | 900-675 | IR |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Determination (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of chiral molecules. mdpi.comresearchgate.net 1H-Indene, 1-(1-methylethyl)- possesses a chiral center at the C1 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S).

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions of its UV-Vis absorptions. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. unibo.it

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD spectroscopy through the Kronig-Kramers relations.

To determine the absolute configuration of a specific enantiomer of 1H-Indene, 1-(1-methylethyl)-, its experimental CD spectrum would be compared to theoretical spectra calculated for both the R and S configurations. researchgate.net These theoretical spectra are typically generated using quantum chemical calculations. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. numberanalytics.com

X-ray Crystallography and Solid-State Characterization of 1H-Indene, 1-(1-methylethyl)- Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. omicsonline.orgseqens.com If a suitable single crystal of a derivative of 1H-Indene, 1-(1-methylethyl)- can be grown, this technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. mdpi.comresearchgate.netcharlotte.edu

The resulting crystal structure would reveal the exact conformation of the molecule, including the orientation of the isopropyl group relative to the planar indene ring system. This information is invaluable for understanding intermolecular interactions, such as packing forces, in the crystal lattice. For indene derivatives, X-ray crystallography has been used to confirm the structure and stereochemistry of various substituted compounds. rsc.org

Applications of 1h Indene, 1 1 Methylethyl in Materials Science and Industrial Catalysis

Role as a Monomer in Polymerization Processes (e.g., polyindenes, copolymers)

Substituted indenes are known to undergo polymerization, typically through cationic or radical mechanisms, to produce polyindenes. These polymers are valued for their thermal stability and specific optical properties. While direct studies on the polymerization of 1H-Indene, 1-(1-methylethyl)- are not extensively documented, the principles of indene (B144670) polymerization can be applied.

Indene and its derivatives can be polymerized using acid catalysts in a process known as cationic polymerization. researchgate.net The rate and molecular weight of the resulting polymer are influenced by the type and concentration of the catalyst. researchgate.net For instance, the cationic homopolymerization and copolymerization of indene with styrene (B11656) have been studied, yielding polymers with varying glass transition temperatures depending on the comonomer composition. researchgate.net

The free radical terpolymerization of indene with monomers like methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN) has also been investigated. researchgate.net The resulting terpolymers have been characterized, and it has been noted that the incorporation of polyindene can enhance the thermal stability of the final material. researchgate.net

Table 1: Reactivity Ratios in Binary Copolymerization of Indene (In)

| Comonomer System | r(In) | r(Comonomer) | Reference |

| Indene / Acrylonitrile | 0.031 | 0.397 | researchgate.net |

| Indene / Methyl Methacrylate | 0.02 | 3.82 | researchgate.net |

| Acrylonitrile / Methyl Methacrylate | 0.152 | 1.20 | researchgate.net |

The presence of the 1-(1-methylethyl) group on the indene ring would likely influence its reactivity in polymerization. The bulky isopropyl group could introduce steric hindrance, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer. Further research would be needed to fully characterize the polymerization behavior of 1H-Indene, 1-(1-methylethyl)- and the properties of its corresponding polymers and copolymers.

Utilization in the Synthesis of Advanced Functional Materials

Indene derivatives are valuable precursors in the synthesis of a variety of functional materials due to their unique chemical structure. These materials find applications in fields such as electronics and pharmaceuticals. researchgate.net The synthesis of functionalized 1H-indenes is an active area of research, with methods being developed for creating diverse derivatives. nih.gov

While specific applications of 1H-Indene, 1-(1-methylethyl)- in advanced functional materials are not well-documented, the functionalization of the indene core is a key strategy for developing new materials. For instance, coumarone-indene resins with various functional groups have been synthesized, demonstrating the versatility of the indene structure in creating materials with tailored properties. taylorfrancis.com

Precursor for Ligands in Transition Metal Catalysis, including metallocene complexes

One of the most significant applications of substituted indenes is as precursors to indenyl ligands for transition metal complexes, particularly metallocenes used in olefin polymerization catalysis. nih.govwikipedia.org The indenyl ligand, being a benzo-fused analogue of the cyclopentadienyl (B1206354) ligand, imparts unique properties to the metal center, often leading to enhanced catalytic activity. This is sometimes referred to as the "indenyl effect". wikipedia.org

The synthesis of these catalysts typically involves the deprotonation of the indene derivative to form the indenyl anion, which is then reacted with a metal halide. wikipedia.org While specific metallocene complexes derived from 1H-Indene, 1-(1-methylethyl)- are not prominently featured in the reviewed literature, the synthetic methodology is well-established for a wide range of substituted indenes. The 1-(1-methylethyl) group would be expected to influence the electronic and steric environment of the metal center in such a complex, thereby affecting its catalytic performance.

Table 2: Examples of Transition Metals Used in Indenyl Complexes for Catalysis

| Transition Metal | Application Area | Reference |

| Titanium | Olefin Polymerization, Enantioselective Hydrogenation | mdpi.commdpi.com |

| Zirconium | Olefin Polymerization | nih.govcapes.gov.br |

| Rhodium | Hydroacylation, Cyclotrimerization | nih.gov |

| Palladium | Cross-coupling reactions | nih.gov |

Applications in Organic Electronics or Optoelectronic Devices

The application of specific indene derivatives in organic electronics is an emerging area of interest. The fused ring structure of indene provides a rigid and planar backbone that can be incorporated into larger conjugated systems suitable for electronic materials. However, there is no specific information in the searched literature regarding the use of 1H-Indene, 1-(1-methylethyl)- in organic electronics or optoelectronic devices.

The development of semiconducting polymers is a broad field, and the properties of these materials are highly dependent on their molecular structure. google.com While the potential for derivatives of 1H-Indene, 1-(1-methylethyl)- to be used in such applications exists, further research and characterization of their electronic and optical properties would be necessary.

Environmental and Sustainable Chemistry Considerations for 1h Indene, 1 1 Methylethyl

Photodegradation Pathways and Environmental Persistence of Indene (B144670) Derivatives

The environmental persistence of indene derivatives, such as 1H-Indene, 1-(1-methylethyl)-, is significantly influenced by photodegradation, a process driven by sunlight. While specific studies on 1H-Indene, 1-(1-methylethyl)- are limited, the behavior of related polycyclic aromatic hydrocarbons (PAHs) provides valuable insights.

Photodegradation in the Atmosphere:

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with photochemically generated hydroxyl (OH) radicals. For unsubstituted indene, the atmospheric lifetime is estimated to be approximately 2.74 hours due to OH-initiated oxidation. This rapid degradation suggests that indene and its derivatives are not likely to persist for long periods in the atmosphere. The oxidation products can include hydroxyindenes, indenone, and various aldehydes.

Photodegradation in Water and Soil:

The photodegradation of PAHs in aquatic environments and on soil surfaces is also a significant removal process. Studies on naphthalene and its alkylated derivatives, which share structural similarities with indene, show that photodegradation follows pseudo-first-order kinetics. nih.gov The process leads to the formation of various oxygenated products, including alcohols, aldehydes, ketones, and quinones. nih.gov The presence of organic matter in soil can influence the rate of photodegradation, with some studies indicating an acceleration of the process. researchgate.net The half-lives of PAHs on soil surfaces can range from several days to weeks, depending on factors like irradiation intensity and soil moisture. researchgate.net

Environmental Persistence:

Table 1: Factors Influencing the Photodegradation and Persistence of Indene Derivatives

| Factor | Influence on Photodegradation/Persistence |

|---|---|

| Sunlight Intensity | Higher intensity generally leads to faster photodegradation rates. |

| Hydroxyl Radical Concentration | Higher concentrations in the atmosphere result in shorter atmospheric lifetimes. |

| Presence of Photosensitizers | Natural substances like humic acids can enhance photodegradation rates in water. |

| Soil Organic Matter | Can either enhance or inhibit photodegradation depending on the specific interactions. nih.gov |

| Water Chemistry (pH, dissolved oxygen) | Can influence reaction pathways and the formation of degradation products. |

| Sorption to Soil/Sediment | Reduces mobility and can decrease the rate of degradation by making the compound less available to microorganisms and light. nih.gov |

Life Cycle Assessment (LCA) Considerations for the Production of 1H-Indene, 1-(1-methylethyl)-

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. For the production of 1H-Indene, 1-(1-methylethyl)-, a "cradle-to-gate" LCA would consider the environmental burdens associated with its synthesis.

The production of 1H-Indene, 1-(1-methylethyl)- typically involves the alkylation of indene with an isopropylating agent, often utilizing a Friedel-Crafts alkylation reaction. The environmental impacts of this process are associated with several factors:

Raw Material Acquisition: The primary raw materials are indene and an isopropylating agent (e.g., isopropanol, propene). Indene is often derived from coal tar, a byproduct of coke production from coal. The extraction and processing of these raw materials have associated environmental impacts, including energy consumption and emissions.

Manufacturing Process: The alkylation reaction itself requires energy input, and the use of catalysts (e.g., strong acids like sulfuric acid or hydrofluoric acid in traditional Friedel-Crafts processes) can have significant environmental implications. lsu.edu The use of such catalysts can lead to the generation of hazardous waste and issues with corrosion. The manufacturing process also involves separation and purification steps, which consume energy and may use solvents.

Emissions and Waste Generation: The production process can result in emissions to air, water, and soil. These can include volatile organic compounds (VOCs), greenhouse gases from energy consumption, and liquid and solid waste streams. The nature and quantity of these emissions and wastes depend on the specific process technology and the efficiency of pollution control measures.

Sustainable Chemistry Approaches:

Table 3: Key Life Cycle Assessment (LCA) Considerations for the Production of 1H-Indene, 1-(1-methylethyl)-

| Life Cycle Stage | Key Environmental Considerations | Potential for Improvement |

|---|---|---|

| Raw Material Acquisition | - Energy consumption and emissions from coal tar processing for indene. - Environmental impacts of producing the alkylating agent. | - Use of bio-based feedstocks for indene or the alkylating agent. |

| Manufacturing (Alkylation) | - Energy consumption for heating and mixing. - Use of hazardous and corrosive catalysts (e.g., H₂SO₄, HF). lsu.edu - Generation of acidic waste streams. - Use of organic solvents. | - Development and use of solid acid catalysts or other green catalysts. - Process intensification to reduce energy consumption. - Use of solvent-free reaction conditions. |

| Separation and Purification | - Energy-intensive distillation processes. - Use of solvents in extraction or chromatography. | - Use of more energy-efficient separation technologies like membrane separation. - Recycling of solvents. |

| Waste Management | - Treatment and disposal of acidic waste. - Management of solvent waste. - Emissions from waste treatment processes. | - Catalyst recycling. - Waste minimization through process optimization. |

| Transportation | - Fuel consumption and emissions from transporting raw materials and the final product. | - Optimization of logistics and supply chains. |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Indene, 1-(1-methylethyl)- |

| Indene |

| Naphthalene |

| Isopropanol |

| Propene |

| Sulfuric acid |

| Hydrofluoric acid |

| Hydroxyindenes |

| Indenone |

| Aldehydes |

| Alcohols |

| Ketones |

| Quinones |

| Catechols |

| Fumarate |

| Benzylsuccinate |

| Ozone |

| Nitrate radical |

| Carbon dioxide |

Emerging Research Frontiers and Future Prospects for 1h Indene, 1 1 Methylethyl Studies

Integration with Artificial Intelligence and Machine Learning in Chemical Research

One of the primary applications of ML in this context is the prediction of molecular properties. By training algorithms on large datasets of known molecules, it is possible to predict various physicochemical and biological properties of 1H-Indene, 1-(1-methylethyl)- with a high degree of accuracy. cmu.edu This includes parameters such as solubility, boiling point, and potential bioactivity. Such predictions can guide experimental work by prioritizing synthetic targets with desirable characteristics.

ML models can also be employed to predict the reactivity of 1H-Indene, 1-(1-methylethyl)- in various chemical transformations. By analyzing the electronic and steric features of the molecule, these models can forecast its behavior in reactions such as electrophilic aromatic substitution, addition reactions to the double bond, or functionalization of the allylic position. youtube.comchemrxiv.org This predictive capability allows chemists to design experiments with a higher probability of success and to explore reaction conditions that might not be intuitively obvious.

The table below illustrates the potential applications of AI and ML in the study of 1H-Indene, 1-(1-methylethyl)-.

| AI/ML Application | Description | Potential Impact on 1H-Indene, 1-(1-methylethyl)- Research |

| Property Prediction | Utilizes trained models to forecast physicochemical and biological properties. | Rapid screening for potential applications, guiding experimental design. |

| Retrosynthesis | Employs algorithms to propose synthetic pathways to a target molecule. | Identification of efficient and novel synthetic routes, reducing experimental effort. chemcopilot.comnih.gov |

| Reactivity Prediction | Predicts the outcome of chemical reactions based on molecular features. | Informed design of experiments, exploration of new chemical transformations. youtube.com |

| Reaction Optimization | Optimizes reaction conditions (e.g., temperature, catalyst, solvent) for yield and selectivity. | Increased efficiency and sustainability of synthetic processes. |

Opportunities for Novel Reaction Discovery involving the Indene (B144670) Scaffold

The indene scaffold, a key feature of 1H-Indene, 1-(1-methylethyl)-, is a versatile building block in organic synthesis, found in numerous natural products and pharmaceuticals. researchgate.net The presence of both an aromatic ring and a reactive double bond within a strained five-membered ring offers multiple sites for chemical modification, opening avenues for the discovery of novel reactions.

A significant area of opportunity lies in the development of new catalytic methods for the functionalization of the indene core. Transition-metal-catalyzed C-H activation, for instance, presents a powerful strategy for the direct introduction of functional groups onto the aromatic ring or the allylic position of the indene skeleton. bohrium.comacs.orgresearchgate.netumich.edu Applying these methods to 1H-Indene, 1-(1-methylethyl)- could lead to the synthesis of a diverse library of derivatives with unique properties and potential applications.

Furthermore, the double bond in the five-membered ring is a prime target for a variety of addition and cycloaddition reactions. The development of novel catalytic systems for asymmetric transformations, such as enantioselective dihydroxylation or epoxidation, would provide access to chiral indene derivatives. These chiral building blocks are of significant interest in medicinal chemistry and materials science.

The exploration of cascade reactions initiated at the indene scaffold is another promising frontier. A single, well-designed transformation could lead to the rapid construction of complex molecular architectures. For example, a reaction that functionalizes the double bond and subsequently triggers a cyclization with a substituent on the aromatic ring could generate novel polycyclic systems.

The following table highlights potential areas for novel reaction discovery involving the indene scaffold of 1H-Indene, 1-(1-methylethyl)-.

| Reaction Type | Description | Potential Application to 1H-Indene, 1-(1-methylethyl)- |

| Catalytic C-H Functionalization | Direct introduction of functional groups at C-H bonds. bohrium.comumich.edu | Synthesis of novel derivatives with tailored properties. |

| Asymmetric Catalysis | Enantioselective transformations of the double bond. | Access to chiral building blocks for various applications. |

| Cascade Reactions | Multi-step transformations in a single synthetic operation. | Rapid construction of complex molecular architectures. |

| Photoredox Catalysis | Utilization of light to drive novel chemical transformations. | Access to unique reactivity patterns and functional group installations. |

Challenges and Unexplored Areas in the Chemistry of 1H-Indene, 1-(1-methylethyl)-

Despite the potential of 1H-Indene, 1-(1-methylethyl)-, several challenges and unexplored areas remain in its chemistry. Addressing these will be crucial for unlocking its full synthetic utility.

A primary challenge lies in the stereoselective synthesis of 1-substituted indenes. The creation of a stereocenter at the C1 position, particularly with control over the absolute configuration, is a non-trivial synthetic problem. nih.govmdpi.com While some methods exist for the synthesis of chiral indenes, the development of general and highly enantioselective routes to compounds like 1H-Indene, 1-(1-methylethyl)- remains an active area of research.

Another significant challenge is the selective functionalization of the indene core. The presence of multiple reactive sites—the aromatic ring, the double bond, and the allylic protons—can lead to mixtures of products in many reactions. Developing reaction conditions that allow for the precise and predictable modification of a single site is a key objective. For instance, achieving regioselective C-H functionalization on the benzene (B151609) ring in the presence of the reactive five-membered ring requires highly specific catalytic systems.

The chemistry of the exocyclic double bond that can be formed from the isopropyl group also presents an unexplored area. Isomerization of 1H-Indene, 1-(1-methylethyl)- to its corresponding benzofulvene derivative could open up new avenues for reactivity, particularly in cycloaddition reactions. The factors controlling this isomerization and the synthetic utility of the resulting benzofulvene are yet to be thoroughly investigated.

Finally, the potential applications of 1H-Indene, 1-(1-methylethyl)- and its derivatives are largely unexplored. While the indene scaffold is present in many bioactive molecules and materials, the specific contribution of the 1-isopropyl substituent to these properties is unknown. nih.gov Systematic studies to evaluate the biological activity and material properties of this compound and its derivatives could reveal exciting new applications.

The table below summarizes the key challenges and unexplored areas in the chemistry of 1H-Indene, 1-(1-methylethyl)-.

| Challenge/Unexplored Area | Description | Future Research Direction |

| Stereoselective Synthesis | Control over the stereochemistry at the C1 position. nih.govmdpi.com | Development of new enantioselective catalytic methods. |

| Selective Functionalization | Differentiating between multiple reactive sites. | Design of highly regioselective and chemoselective reaction conditions. |

| Isomerization to Benzofulvene | Exploring the chemistry of the exocyclic double bond isomer. | Investigation of isomerization conditions and the reactivity of the resulting benzofulvene. |

| Application Discovery | Identifying potential uses in medicine, materials, and other fields. nih.gov | Systematic screening of biological activity and material properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.